

# Application Notes and Protocols for JNJ-42153605 in Rodent Models

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Compound of Interest		
Compound Name:	JNJ-42153605	
Cat. No.:	B608222	Get Quote

These application notes provide detailed information and protocols for the use of **JNJ-42153605**, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2), in rodent models for researchers, scientists, and drug development professionals.[1]

# Data Presentation JNJ-42153605 Dosage and Administration in Rodent Models

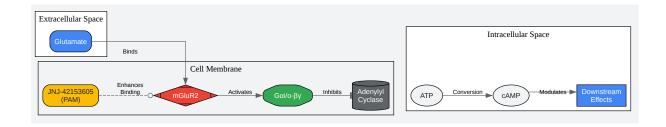


Rodent Model	Species	Dosage	Route of Administratio n	Application	Reference
Phencyclidine (PCP)- Induced Hyperlocomot ion	Mouse	ED <sub>50</sub> = 5.4 mg/kg	Subcutaneou s (s.c.)	Reversal of PCP-induced hyperlocomot ion, indicative of antipsychotic activity.	[1][3][4]
Phencyclidine (PCP)- Induced Hyperlocomot ion	Mouse	2.5, 5, or 10 mg/kg	Subcutaneou s (s.c.)	Inhibition of PCP- and scopolamine-induced hyperlocomot ion.	[5]
Memantine- Induced Brain Activation	Mouse	2.5 and 10 mg/kg	Subcutaneou s (s.c.)	Reversal of memantine-induced brain activation.	[5]
Acoustic Startle Response	Mouse	2.5, 5, or 10 mg/kg	Subcutaneou s (s.c.)	Assessment of sensorimotor gating.	[5]
REM Sleep Inhibition	Rat	3 mg/kg	Oral (p.o.)	Inhibition of REM sleep, a centrally mediated mGluR2 effect.	[1][3][4]

# **Signaling Pathway**



**JNJ-42153605** acts as a positive allosteric modulator of the mGluR2 receptor.[1][2] This means it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. The mGluR2 receptor is a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gαi/o subunit. Activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade ultimately modulates ion channel activity and neurotransmitter release.



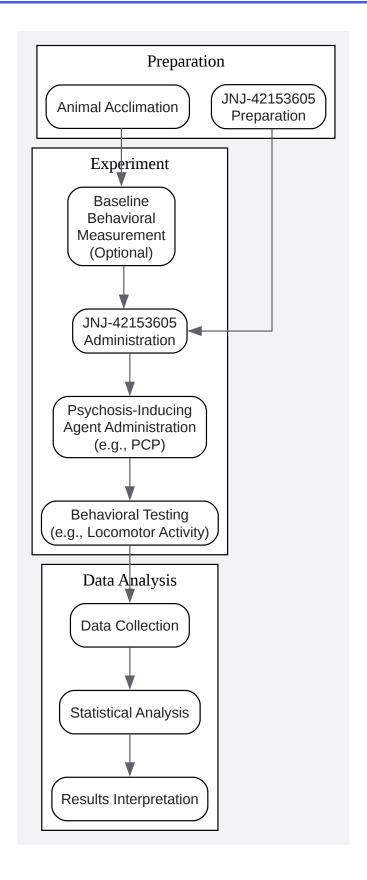
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Figure 1: Simplified signaling pathway of the mGluR2 receptor modulated by JNJ-42153605.

## **Experimental Workflow**

A typical experimental workflow for evaluating the in vivo efficacy of **JNJ-42153605** in a rodent model of psychosis is outlined below.





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Figure 2: General experimental workflow for in vivo studies with JNJ-42153605.



# Experimental Protocols Preparation of JNJ-42153605 for Administration

For Subcutaneous (s.c.) Administration:

- Vehicle: A common vehicle for subcutaneous injection is a mixture of 20% cyclodextrin (CD) and 2% hydroxypropyl methylcellulose (HPMC) in water.
- Preparation:
  - Weigh the required amount of JNJ-42153605.
  - Prepare the vehicle solution.
  - Suspend JNJ-42153605 in the vehicle to the desired concentration.
  - Vortex or sonicate the suspension to ensure homogeneity before each injection.

For Oral (p.o.) Administration:

- Vehicle: A suitable vehicle for oral gavage can be a suspension in 0.5% methylcellulose in water.
- · Preparation:
  - Weigh the required amount of JNJ-42153605.
  - Prepare the 0.5% methylcellulose solution.
  - Suspend JNJ-42153605 in the vehicle to the desired concentration.
  - Ensure the suspension is homogenous before administration.

#### Phencyclidine (PCP)-Induced Hyperlocomotion in Mice

This model is used to assess the potential antipsychotic activity of a compound.

Materials:



- Male NMRI mice (or other appropriate strain)
- JNJ-42153605
- Phencyclidine (PCP)
- Vehicle for **JNJ-42153605** and PCP (e.g., saline or as described above)
- · Open-field activity chambers equipped with automated tracking software

#### Procedure:

- Acclimation: Allow mice to acclimate to the housing facility for at least one week and to the testing room for at least 1 hour before the experiment.
- Drug Administration:
  - o Administer JNJ-42153605 (e.g., 2.5, 5, or 10 mg/kg, s.c.) or vehicle.
  - The specific timing between JNJ-42153605 administration and PCP challenge may need to be optimized based on the pharmacokinetic profile of JNJ-42153605. A typical pretreatment time is 30-60 minutes.
- PCP Challenge: Administer PCP (e.g., 5.0 mg/kg, s.c.) or vehicle.
- Behavioral Testing: Immediately after the PCP injection, place the mice individually into the open-field chambers.
- Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period, typically 30-60 minutes.
- Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of JNJ-42153605 treatment to the vehicle and PCP-only groups.

### **REM Sleep Inhibition in Rats**

This protocol assesses the central activity of **JNJ-42153605** on sleep architecture.



#### Materials:

- Male Sprague-Dawley rats (or other appropriate strain)
- JNJ-42153605
- Vehicle for oral administration
- EEG/EMG recording system (including electrodes, amplifiers, and data acquisition software)
- Surgical tools for electrode implantation

#### Procedure:

- Surgical Implantation:
  - Anesthetize the rats and surgically implant EEG and EMG electrodes for sleep recording.
  - Allow for a post-operative recovery period of at least one week.
- Acclimation: Acclimate the rats to the recording chambers and tethering system for several days until stable baseline sleep patterns are observed.
- Baseline Recording: Record baseline sleep-wake EEG data for at least 24 hours.
- Drug Administration: Administer JNJ-42153605 (3 mg/kg, p.o.) or vehicle at the beginning of the light or dark cycle.
- Post-Dosing Recording: Record EEG/EMG data for at least 4-6 hours post-administration.
- Data Analysis:
  - Score the sleep-wake states (Wake, NREM, REM) from the recorded data in epochs (e.g., 10-30 seconds).
  - Quantify the time spent in each state and other sleep parameters (e.g., latency to REM sleep, number of REM sleep episodes).



 Compare the effects of JNJ-42153605 on sleep architecture to the baseline and vehicle control conditions using appropriate statistical tests (e.g., t-test or ANOVA).

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